molecular formula C15H12N2OS B2519718 3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one CAS No. 132603-50-0

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one

Cat. No. B2519718
CAS RN: 132603-50-0
M. Wt: 268.33
InChI Key: VUYSZSSFJKWRMX-GXDHUFHOSA-N
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Description

3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one, also known as 'thiobarbituric acid', is a heterocyclic compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. Thiobarbituric acid is a derivative of barbituric acid and is structurally similar to other pyrazolone derivatives.

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound "3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one" (MPPTMPO) and its derivatives are valuable as building blocks in the synthesis of a variety of heterocyclic compounds. Recent research highlights the synthesis and application of MPPTMPO in creating heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have diverse applications, including in dyes synthesis, demonstrating MPPTMPO's versatility in organic synthesis. The unique reactivity of MPPTMPO allows for mild reaction conditions, expanding its utility in generating various heterocyclic compounds and dyes from a wide range of precursors, including amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).

Anticancer Agent Development

Another significant application of MPPTMPO derivatives is in the development of new anticancer agents. Pyrazoline, a core component of MPPTMPO, has been extensively studied for its anticancer properties. Synthesis of pyrazoline derivatives has shown a high biological effect, making it a focal point in pharmaceutical chemistry. These derivatives are known for their versatility, having been used in various multifunctional applications, especially in the domain of anticancer activity. The patent literature review from 2000 to 2021 emphasizes the importance of pyrazoline derivatives, including MPPTMPO, in anticancer research, highlighting their potential as a promising moiety for future drug development (Ray et al., 2022).

Monoamine Oxidase Inhibition

MPPTMPO derivatives have also been identified as potential inhibitors of Monoamine Oxidase (MAO), an enzyme linked to neurodegenerative diseases. The structural flexibility of MPPTMPO allows for the synthesis of various derivatives that exhibit selective inhibition towards MAO, which is significant for developing treatments for conditions like depression and Parkinson's disease. The review highlights the importance of substitution at specific positions on the MPPTMPO nucleus to achieve significant MAO inhibition, indicating the compound's potential in neuroscience research (Mathew et al., 2013).

properties

IUPAC Name

(4E)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-10H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYSZSSFJKWRMX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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